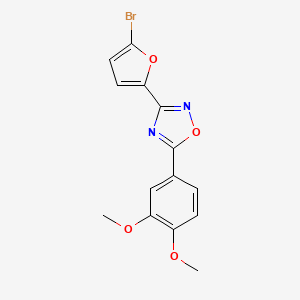![molecular formula C21H20N4O B5971509 7-cyclohexyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5971509.png)
7-cyclohexyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-cyclohexyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one, also known as CPP, is a novel compound with potential applications in scientific research. CPP is a heterocyclic compound with a unique structure that makes it an attractive target for chemical synthesis and biological investigation.
Wissenschaftliche Forschungsanwendungen
7-cyclohexyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has potential applications in a variety of scientific research fields, including neuroscience, cancer research, and drug discovery. This compound has been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors in the brain, which are involved in learning and memory processes. This compound has also been shown to have anticancer properties, inhibiting the growth of several different types of cancer cells. In addition, this compound has been used as a starting point for the development of new drugs, with several derivatives of this compound showing promising results in preclinical studies.
Wirkmechanismus
7-cyclohexyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one acts as a non-competitive antagonist of the NMDA receptor, binding to a specific site on the receptor and blocking the activity of the receptor. This results in a decrease in the flow of calcium ions into the neuron, which is thought to be the primary mechanism of action of this compound. In addition, this compound has been shown to have antioxidant properties, reducing the production of reactive oxygen species and protecting cells from oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of synaptic plasticity, the inhibition of cancer cell growth, and the reduction of oxidative stress. In the brain, this compound has been shown to enhance long-term potentiation, a process that is thought to underlie learning and memory. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, by activating the caspase pathway. In addition, this compound has been shown to reduce oxidative stress in cells, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 7-cyclohexyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is its ability to selectively target the NMDA receptor, making it a useful tool for studying the role of this receptor in various physiological processes. In addition, this compound has been shown to have low toxicity and good bioavailability, making it a promising candidate for drug development. However, one limitation of this compound is its relatively short half-life, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 7-cyclohexyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one, including the development of new derivatives with improved pharmacological properties, the investigation of this compound's role in neurodegenerative diseases, and the exploration of this compound's potential as a therapeutic agent for cancer. In addition, further studies are needed to fully elucidate the mechanism of action of this compound and to determine its potential side effects and toxicity.
Synthesemethoden
7-cyclohexyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one can be synthesized through a variety of methods, including microwave-assisted synthesis, one-pot synthesis, and multicomponent reactions. One common method involves the reaction of 7-azido-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one with cyclohexylamine in the presence of a reducing agent such as triphenylphosphine. This reaction produces this compound in good yields and high purity.
Eigenschaften
IUPAC Name |
11-cyclohexyl-5-phenyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O/c26-21-18-13-22-20-17(15-7-3-1-4-8-15)14-23-25(20)19(18)11-12-24(21)16-9-5-2-6-10-16/h1,3-4,7-8,11-14,16H,2,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKZZOYQSATPCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=CC3=C(C2=O)C=NC4=C(C=NN34)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{1-[3-(dimethylamino)benzoyl]-3-piperidinyl}(3-isopropoxyphenyl)methanone](/img/structure/B5971433.png)
![N-(1,4-dioxan-2-ylmethyl)-5-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5971437.png)
![3-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}sulfonyl)pyridine](/img/structure/B5971443.png)



![8-({[2-(3-bromophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-9-methyl-1,9-dihydro-6H-purin-6-one](/img/structure/B5971466.png)
![3-(3,5-dibromo-4-hydroxyphenyl)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5971470.png)
![N-(2,3-dimethylphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5971478.png)

![3-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one](/img/structure/B5971485.png)
![2-{[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]methyl}quinazolin-4(3H)-one](/img/structure/B5971502.png)
![2-[(2-methoxyphenyl)amino]-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone](/img/structure/B5971516.png)